2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a piperidine ring, and an ethylphenyl group. Compounds containing pyridazine and piperidine rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXYYBCTCVHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can modulate receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like Zardaverine and Emorfazone, which also contain pyridazine rings and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as Piperine and Matrine, which contain piperidine rings and are known for their diverse pharmacological properties.
Uniqueness
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridazine and piperidine rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a synthetic compound belonging to the pyridazine derivatives family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N4OS
- Molecular Weight : 356.48 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antitumor Activity : Pyridazine derivatives are known for their inhibitory effects on cancer cell lines. Studies have shown that certain pyridazine compounds can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The presence of the sulfanyl group in the structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It might interact with receptors implicated in pain and inflammation, modulating their activity and providing therapeutic effects.
Antitumor Activity
A study investigated the effects of pyridazine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.0 | Apoptosis induction |
| B | MDA-MB-231 | 3.5 | Cell cycle arrest |
Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The administration of the compound resulted in a significant decrease in paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 10.5 | 250 | 300 |
| Compound | 5.0 | 100 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
